molecular formula C15H17BrN4O B11986697 N'-[(E)-1-(4-bromophenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide

N'-[(E)-1-(4-bromophenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11986697
M. Wt: 349.23 g/mol
InChI Key: UYASNHQOSVSWDZ-LICLKQGHSA-N
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Description

N’-[(E)-1-(4-bromophenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(4-bromophenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-bromoacetophenone with 3-isopropyl-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(4-bromophenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-1-(4-bromophenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-1-(4-bromophenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group and the bromine atom in the phenyl ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H17BrN4O

Molecular Weight

349.23 g/mol

IUPAC Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H17BrN4O/c1-9(2)13-8-14(19-18-13)15(21)20-17-10(3)11-4-6-12(16)7-5-11/h4-9H,1-3H3,(H,18,19)(H,20,21)/b17-10+

InChI Key

UYASNHQOSVSWDZ-LICLKQGHSA-N

Isomeric SMILES

CC(C)C1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC=C(C=C2)Br

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NN=C(C)C2=CC=C(C=C2)Br

Origin of Product

United States

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